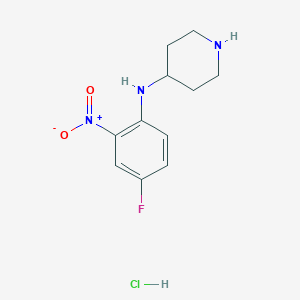

N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride

Description

N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride: is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group and an amine hydrochloride moiety. It is commonly used in medicinal chemistry, drug discovery, and material science .

Properties

IUPAC Name |

N-(4-fluoro-2-nitrophenyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2.ClH/c12-8-1-2-10(11(7-8)15(16)17)14-9-3-5-13-6-4-9;/h1-2,7,9,13-14H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEXRSBNLHNEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-83-3 | |

| Record name | 4-Piperidinamine, N-(4-fluoro-2-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride typically involves the following steps:

Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the ortho position, resulting in 4-fluoro-2-nitroaniline.

Reductive Amination: The nitro group is then reduced to an amine group, forming 4-fluoro-2-aminophenylamine.

Piperidine Ring Formation: The amine group reacts with piperidine under suitable conditions to form N-(4-fluoro-2-nitrophenyl)piperidin-4-amine.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride can undergo reduction to form the corresponding amine.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products:

Reduction: 4-Fluoro-2-aminophenylpiperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-Fluoro-2-aminophenylpiperidine and hydrochloric acid.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, facilitating the development of complex molecules.

- Development of New Methodologies : It is employed in innovative synthetic methodologies that enhance reaction efficiency and selectivity.

Biology

- Biochemical Probes : N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride is investigated for its role as a biochemical probe, aiding in the study of enzyme mechanisms and protein interactions.

Medicine

- Therapeutic Potential : Research indicates potential applications in treating neurological disorders due to its interaction with specific biological targets.

The compound exhibits notable biological activities, particularly in antibacterial and anticancer research:

Antibacterial Properties

Studies suggest that this compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Anticancer Potential

Research has shown that derivatives can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, crucial for many cancers. A recent case study demonstrated concentration-dependent inhibition of EGFR phosphorylation, indicating its potential in cancer therapy targeting EGFR-driven malignancies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| EGFR Inhibition Study | Investigated the ability of derivatives to inhibit EGFR | Demonstrated concentration-dependent inhibition of EGFR phosphorylation |

| Antibacterial Activity Assessment | Evaluated the compound's effect on bacterial strains | Showed significant disruption of bacterial growth |

| Inflammatory Response Modulation | Explored anti-inflammatory effects | Indicated potential reduction in cytokine release from immune cells |

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol: Shares a similar piperidine ring structure but differs in the position of the hydroxyl group.

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: Contains a ketone group instead of an amine.

Uniqueness: N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a fluoro and nitro group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the realm of antibacterial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group. The presence of the nitro group and the fluorine atom are significant, as they can influence the compound's reactivity and biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study highlighted the antibacterial efficacy of 4-fluoro-2-nitrophenyl analogs, which demonstrated significant activity against various bacterial strains, including Streptococcus pneumoniae and Streptococcus pyogenes .

Table 1: Antibacterial Activity of 4-Fluoro-2-Nitrophenyl Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7d | S. pneumoniae | 0.5 µg/mL |

| 7e | S. pyogenes | 0.8 µg/mL |

| 7f | E. coli | 1.0 µg/mL |

These findings suggest that the introduction of specific substituents on the piperidine ring can enhance antibacterial activity, making this compound a candidate for further development in treating resistant bacterial infections.

Anticancer Potential

The compound's biological activity extends to anticancer research as well. It has been shown to interact with various molecular targets associated with cancer cell proliferation and survival. For instance, studies have indicated that similar piperidine derivatives can inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers .

Case Study: EGFR Inhibition

In a recent investigation, derivatives of N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine were tested for their ability to inhibit EGFR in vitro. The results demonstrated a concentration-dependent inhibition of EGFR phosphorylation, suggesting potential use in cancer therapy targeting EGFR-driven malignancies.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Bacterial Growth : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.

- EGFR Pathway Modulation : By inhibiting EGFR signaling, the compound may induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory responses, potentially reducing cytokine release in immune cells .

Q & A

Q. What are the key synthetic routes for N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride?

The compound can be synthesized via a coupling reaction between 2-halo-5-fluoro-nitrobenzene and 4-aminopiperidine under weak alkaline conditions, followed by reduction and subsequent hydrochloride salt formation. This method is analogous to routes used for structurally similar intermediates like N-(4-chloro-2-nitrophenyl)piperidin-4-amine, where halogenated nitroarenes react with aminopiperidines to form the core structure . Critical steps include controlling reaction pH to minimize by-products (e.g., regioisomers due to competing nucleophilic attack sites) and optimizing reducing agents (e.g., catalytic hydrogenation) for nitro-group reduction.

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR can confirm regiochemistry and substituent positions, particularly distinguishing the fluorine and nitro group effects on aromatic proton shifts.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for intermediates prone to dehalogenation or rearrangement.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying hydrogen bonding in the hydrochloride salt form .

- UV-Vis Spectroscopy : Useful for kinetic studies, as demonstrated in oxidation reactions of analogous piperidine derivatives .

Advanced Research Questions

Q. How can by-product formation during coupling reactions be minimized?

By-product formation (e.g., regioisomers) is influenced by the electronic and steric effects of substituents. For N-(4-Fluoro-2-nitrophenyl)piperidin-4-amine, the electron-withdrawing nitro and fluorine groups direct nucleophilic attack to the para position of the halogen. Strategies include:

Q. How can computational methods validate reaction mechanisms for derivatives of this compound?

Density Functional Theory (DFT) studies can model intermediates and transition states to elucidate reaction pathways. For example, in the oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine, DFT calculations confirmed the stability of reaction products and supported a proposed mechanism involving radical intermediates . Similar approaches can predict regioselectivity in nitro-group reductions or fluorine substituent effects on aromatic electrophilic substitution.

Q. What strategies improve yields in reductive alkylation steps for piperidine derivatives?

- Catalyst Optimization : Use of palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere enhances nitro-group reduction efficiency.

- Solvent Effects : Polar solvents (e.g., ethanol, THF) improve solubility of intermediates.

- Stepwise Protection : Protecting the piperidine amine prior to reduction (e.g., with benzyl or tert-butoxycarbonyl groups) prevents unwanted side reactions .

Q. How does the fluoro substituent influence reactivity compared to chloro analogues?

The fluorine atom’s strong electron-withdrawing effect increases the electrophilicity of the aromatic ring, accelerating nucleophilic substitution but potentially destabilizing intermediates. In contrast, chloro analogues exhibit slower reaction kinetics but greater stability. Comparative studies of N-(4-Fluoro-2-nitrophenyl) and N-(4-Chloro-2-nitrophenyl) derivatives can reveal differences in reaction rates, by-product profiles, and crystallization behavior .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

Variations in yields (e.g., 24–92% for antimalarial piperidine derivatives ) often stem from differences in:

- Catalyst Purity : Trace metals in catalysts can alter reaction pathways.

- Workup Procedures : Inadequate purification (e.g., column chromatography vs. recrystallization) may underestimate yields.

- Substituent Effects : Electron-donating/withdrawing groups on the aryl ring significantly impact intermediate stability. Systematic replication of conditions (e.g., solvent, temperature) and rigorous product characterization (NMR, HPLC) are critical for resolving contradictions .

Applications in Drug Discovery

Q. What preclinical applications are suggested by the compound’s structural features?

The nitro group facilitates prodrug activation (e.g., via nitroreductases), while the fluorine atom enhances metabolic stability and bioavailability. These features make the compound a candidate for:

- Antimicrobial Agents : Analogous piperidine derivatives show activity against malaria .

- Central Nervous System (CNS) Targets : The lipophilic piperidine core may improve blood-brain barrier penetration for neurological drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.